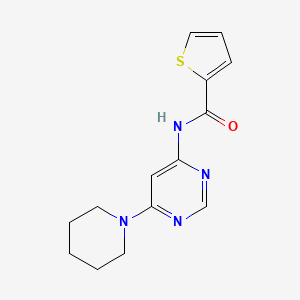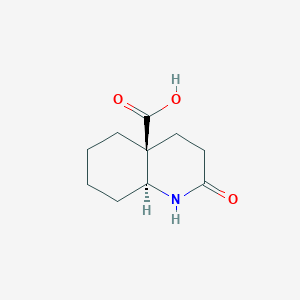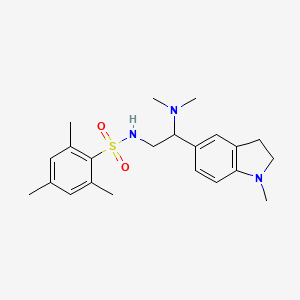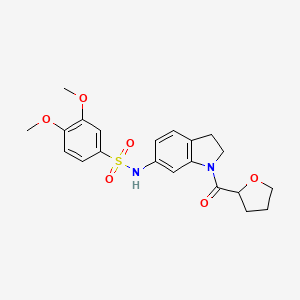![molecular formula C9H6N4O2 B2721350 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1595567-77-3](/img/structure/B2721350.png)
3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound with the CAS Number: 1595567-77-3 . It has a molecular weight of 202.17 . The IUPAC name for this compound is 3-cyano-5-methylene-4,5-dihydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6N4O2/c1-5-2-7(9(14)15)13-8(12-5)6(3-10)4-11-13/h2,4,12H,1H2,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a powder that is stored at room temperature . It has a molecular weight of 202.17 .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Antiviral Activity : Derivatives of the pyrazolo[1,5-a]pyrimidine structure have been synthesized and evaluated for their antiviral properties. Notably, certain compounds have shown activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
- Regioselective Synthesis : Research has focused on the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, indicating the versatility of this core structure in synthesizing diverse medicinal compounds (Drev et al., 2014).
- Antimicrobial Activity : Several methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates were synthesized and tested for their antimicrobial activity, showcasing the potential of these compounds in antimicrobial drug development (Gein et al., 2009).
Chemical Synthesis and Characterization
- Novel Fluorophores : The synthesis of functional fluorophores using pyrazolo[1,5-a]pyrimidine derivatives as key intermediates highlights their application in creating compounds with significant fluorescence properties. These compounds have potential uses in biological imaging and environmental sensing (Castillo et al., 2018).
- Microwave Irradiation Synthesis : The reaction of enaminones with 5-amino-1H-pyrazoles under microwave irradiation offers a convenient method for synthesizing 7-aryl-3-cyanopyrazolo[1,5-a]pyrimidines. This method emphasizes the efficient and rapid synthesis of these compounds (Ming et al., 2005).
Structural Analysis and Application
- Hydrogen-Bonded Structures : Studies have revealed the formation of hydrogen-bonded chains and frameworks in certain pyrazolo[1,5-a]pyrimidine derivatives, which is crucial for understanding the structural properties and potential applications of these compounds in material science (Portilla et al., 2006).
- Green Synthesis : The development of magnetically recyclable silver-loaded cellulose-based bionanocomposite catalysts for the synthesis of tetrazolo[1,5-a]pyrimidines represents a step forward in green chemistry, offering an environmentally friendly and efficient approach to compound synthesis (Maleki et al., 2017).
Propriétés
IUPAC Name |
3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c1-5-2-7(9(14)15)13-8(12-5)6(3-10)4-11-13/h2,4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQFQEFHPZWXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{4-[(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}benzoate](/img/structure/B2721269.png)

![2-[[5-Methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2721271.png)


![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2721279.png)





![N-(2,3-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2721289.png)

